molecular formula C11H11N5O2S B5707067 N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea

N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea

Cat. No. B5707067
M. Wt: 277.30 g/mol
InChI Key: VILTUNMHDIOTNY-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea, also known as MNPT, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. MNPT is a thiourea derivative that has shown potential in various applications, including as a corrosion inhibitor and as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea is not fully understood. However, studies have shown that N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea works by inhibiting various enzymes and proteins in the body. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has also been shown to have antitumor properties, which make it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments. It is easy to synthesize, and the yield is typically high. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea is also stable under various conditions, which makes it easy to handle and store. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has also been shown to have low toxicity, which makes it safe for use in lab experiments.
However, N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea also has some limitations for lab experiments. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has poor solubility in water, which makes it difficult to use in aqueous solutions. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea also has low bioavailability, which makes it difficult to use in vivo experiments.

Future Directions

There are several future directions for the study of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea. One potential direction is the development of new corrosion inhibitors based on N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea. Another potential direction is the development of new therapeutic agents based on N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has shown potential for the treatment of various diseases, and further studies are needed to fully understand its therapeutic potential.
Another potential direction is the study of the mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea. The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Conclusion:
In conclusion, N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea is a chemical compound that has gained attention in the field of scientific research due to its unique properties. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has shown potential in various applications, including as a corrosion inhibitor and as a therapeutic agent. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea works by inhibiting various enzymes and proteins in the body and has been shown to have anti-inflammatory, antioxidant, antibacterial, and antifungal properties. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea in various fields of scientific research.

Synthesis Methods

N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea can be synthesized through a simple and efficient method. The synthesis involves the reaction of 1-methyl-1H-pyrazol-3-amine with 3-nitrophenyl isothiocyanate. The reaction takes place in anhydrous ethanol under reflux conditions, and the product is obtained through filtration and recrystallization. The yield of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea is typically high, and the purity can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea is as a corrosion inhibitor. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has shown excellent inhibition efficiency against various metals, including steel, copper, and aluminum. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea works by forming a protective layer on the metal surface, which prevents further corrosion.
N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has also shown potential as a therapeutic agent. Studies have shown that N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis, cancer, and diabetes. N-(1-methyl-1H-pyrazol-3-yl)-N'-(3-nitrophenyl)thiourea has also been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(1-methylpyrazol-3-yl)-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c1-15-6-5-10(14-15)13-11(19)12-8-3-2-4-9(7-8)16(17)18/h2-7H,1H3,(H2,12,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILTUNMHDIOTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrazol-3-yl)-3-(3-nitrophenyl)thiourea

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